molecular formula C8H11Cl2N3 B2491902 2-Methylindazol-6-amine;dihydrochloride CAS No. 221682-00-4

2-Methylindazol-6-amine;dihydrochloride

Cat. No.: B2491902
CAS No.: 221682-00-4
M. Wt: 220.1
InChI Key: XZHKVTJDXDQMQY-UHFFFAOYSA-N
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Description

2-Methylindazol-6-amine;dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the indazole family, which is known for its diverse biological activities and presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylindazol-6-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2-iodoaniline with a suitable alkyne in the presence of a palladium catalyst, followed by cyclization to form the indazole ring . The resulting intermediate is then subjected to further reactions to introduce the amine group at the 6-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylindazol-6-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Methylindazol-6-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylindazol-6-amine;dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit certain enzymes and its role in various chemical reactions make it a valuable compound in scientific research .

Properties

IUPAC Name

2-methylindazol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKVTJDXDQMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221682-00-4
Record name 2-methyl-2H-indazol-6-amine dihydrochloride
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